molecular formula C43H68O14 B1208886 Chikusetsusaponin-IVa methyl ester CAS No. 58546-61-5

Chikusetsusaponin-IVa methyl ester

Cat. No. B1208886
CAS RN: 58546-61-5
M. Wt: 809 g/mol
InChI Key: XPORLJWHBRUXGD-HWIUFREPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chikusetsusaponin-IVa methyl ester is a triterpenoid saponin. It has a role as a metabolite.

Scientific Research Applications

Anticancer Activity

Chikusetsusaponin IVa methyl ester (CME) has been identified as a potential anticancer agent. Studies show that CME can inhibit cell proliferation in colorectal cancers by arresting the cell cycle at the G0/G1 phase. This is achieved by reducing β-catenin in the nucleus and inhibiting its binding to DNA in target gene promoters, leading to decreased expression of cell cycle regulatory proteins like Cyclin D1, CDK2, and CDK4 (Lee et al., 2015).

Anti-inflammatory Properties

Research indicates that Chikusetsusaponin IVa methyl ester exhibits significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes like TNF-α, IL-6, IL-1β, iNOS, and COX-2 in macrophages. This is achieved by suppressing the transcriptional activity of nuclear factors like NF-κB and AP-1 (Lee et al., 2016).

Antithrombotic Effects

Chikusetsusaponin IVa has shown potential in the prevention of thrombosis. It can prolong recalcification time, prothrombin time, and inhibit thrombin-induced fibrinogen clotting and platelet aggregation. This indicates its potential as a therapeutic agent for thrombosis with minimal hemorrhagic risks (Dahmer et al., 2012).

Antiviral Activities

Chikusetsusaponin IVa isolated from Alternanthera philoxeroides exhibits notable antiviral activities against various viruses, including HSV-1, HSV-2, and human cytomegalovirus. It acts by inactivating virus particles and inhibiting the release of progeny viruses from infected cells, suggesting its potential as an antiherpetic agent (Rattanathongkom et al., 2009).

Ovarian Cancer Treatment

Chikusetsusaponin IVa methyl ester has shown efficacy against ovarian cancer. It induces G1 cell cycle arrest, triggers apoptosis, and inhibits migration and invasion in ovarian cancer cells. This compound down-regulates various proteins involved in cell proliferation and metastasis, making it a promising agent for ovarian cancer treatment (Chen et al., 2016).

Anti-Obesity Effects

Chikusetsusaponins isolated from Panax japonicus rhizomes demonstrate anti-obesity effects. They prevent obesity induced by a high-fat diet in mice, partly by delaying the intestinal absorption of dietary fat through the inhibition of pancreatic lipase activity. This supports its traditional use in treating life-style related diseases (Han et al., 2005).

properties

CAS RN

58546-61-5

Product Name

Chikusetsusaponin-IVa methyl ester

Molecular Formula

C43H68O14

Molecular Weight

809 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C43H68O14/c1-38(2)15-17-43(37(52)57-35-31(49)28(46)27(45)23(20-44)54-35)18-16-41(6)21(22(43)19-38)9-10-25-40(5)13-12-26(39(3,4)24(40)11-14-42(25,41)7)55-36-32(50)29(47)30(48)33(56-36)34(51)53-8/h9,22-33,35-36,44-50H,10-20H2,1-8H3/t22-,23+,24-,25+,26-,27+,28-,29-,30-,31+,32+,33-,35-,36+,40-,41+,42+,43-/m0/s1

InChI Key

XPORLJWHBRUXGD-HWIUFREPSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)OC)O)O)O

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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